1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitrophenyl group in the structure enhances its reactivity and biological activity.
Mechanism of Action
Target of Action
The compound “1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine” is a derivative of pyrazolo[3,4-d]pyrimidine, which has been found to exhibit a wide range of biological activities . Pyrazolo[3,4-d]pyrimidine derivatives have been reported to show antimicrobial and antifungal activities . .
Mode of Action
It can be inferred from the general biological activities of pyrazolo[3,4-d]pyrimidine derivatives that they might interact with their targets, leading to changes that result in their antimicrobial and antifungal effects .
Biochemical Pathways
Given the reported antimicrobial and antifungal activities of pyrazolo[3,4-d]pyrimidine derivatives, it can be speculated that they may interfere with essential biochemical pathways in microbes, leading to their inhibitory effects .
Result of Action
Based on the reported antimicrobial and antifungal activities of pyrazolo[3,4-d]pyrimidine derivatives, it can be inferred that they may lead to the inhibition of growth or killing of microbes .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidines can interact with various enzymes and proteins . For instance, some pyrazolo[3,4-d]pyrimidines have been reported to be active on the sigma-1 receptor (σ1R), a protein involved in the regulation of various cellular processes .
Cellular Effects
Some pyrazolo[3,4-d]pyrimidines have shown to exert effects on various types of cells . For example, a derivative of pyrazolo[3,4-d]pyrimidine was found to have in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Molecular Mechanism
Some pyrazolo[3,4-d]pyrimidines have been reported to exert their effects at the molecular level . For instance, some pyrazolo[3,4-d]pyrimidines have been found to be active on the sigma-1 receptor (σ1R), suggesting that they may exert their effects through binding interactions with this receptor .
Temporal Effects in Laboratory Settings
It is known that the effects of some pyrazolo[3,4-d]pyrimidines can change over time .
Dosage Effects in Animal Models
Some pyrazolo[3,4-d]pyrimidines have been reported to exhibit potent antinociceptive properties in several pain models in mice .
Metabolic Pathways
It is known that pyrimidine derivatives play a significant role in various metabolic pathways .
Transport and Distribution
Some pyrazolo[3,4-d]pyrimidines have been reported to be transported across the envelope through the same transport mechanism utilized by native purines .
Subcellular Localization
It is known that some pyrazolo[3,4-d]pyrimidines can interact with various subcellular structures .
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the Biginelli condensation reaction. This method uses aromatic aldehydes, guanidine, and pyrazalone derivatives as starting materials. The reaction is carried out under conventional heating with concentrated hydrochloric acid as a catalyst . The yields of the target compounds range from 46% to 82%, and the products are characterized using spectral and elemental analysis .
Chemical Reactions Analysis
1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese (IV) oxide.
Reduction: Reduction reactions can be performed using lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.
Scientific Research Applications
1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
3-amino-4-substituted phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-imines: These compounds also exhibit significant biological activities, including antibacterial and antifungal properties.
Pyrimido[4,5-d]pyrimidines: These compounds have been studied for their biological significance and potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c12-10-9-5-15-16(11(9)14-6-13-10)7-1-3-8(4-2-7)17(18)19/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAFEQWWNNKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984456 | |
Record name | 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65973-73-1 | |
Record name | 65973-73-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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